molecular formula C13H10BrN5 B6447176 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549033-88-5

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B6447176
CAS No.: 2549033-88-5
M. Wt: 316.16 g/mol
InChI Key: PHSGLAICSUUNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a synthetic quinazoline derivative intended for research use in biochemical and pharmacological studies. Quinazoline-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, well-known for their broad spectrum of pharmacological activities . This compound features a 6-bromo substituent and a (pyrimidin-2-yl)methyl group, a structural motif commonly investigated for its potential to inhibit key enzymatic targets. Researchers primarily explore such molecules for their potential as kinase inhibitors. Specifically, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been designed and synthesized as multi-tyrosine kinase inhibitors, showing remarkable activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in preclinical studies . Similar compounds have demonstrated potent cytotoxic efficacy against various human cancer cell lines, including breast cancer (such as AU-565 and MDA-MB-231) and hepatic cancer (HepG2) cells, and have been shown to induce cell cycle arrest and apoptosis . The presence of a bromo atom at the 6-position of the quinazoline ring is a common structural feature intended to improve electronic properties and enhance anticancer effects . The mechanism of action for this class of compounds typically involves binding to the ATP-binding site of target kinases, thereby disrupting signal transduction pathways that drive cell proliferation and survival. Molecular docking and ADME prediction studies are often employed to illustrate the interaction of potent derivatives with the active sites of kinases and to understand their pharmacokinetic properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-bromo-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGLAICSUUNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Formation of Pyrimidin-2-ylmethyl Intermediate: The pyrimidin-2-ylmethyl group can be synthesized by reacting pyrimidine with formaldehyde and a suitable amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated quinazoline with the pyrimidin-2-ylmethyl intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:

  • Amination : Reacting with aniline derivatives in aqueous HCl at 40–80°C produces N-arylquinazolin-4-amine analogues. This reaction achieves yields of 85–89% under optimized conditions .

  • Hydrazine substitution : Substitution with phenylhydrazine or 4-nitrophenylhydrazine in acetic acid yields pyrazole-fused quinazolines (e.g., compounds 7a–d with 65–73% yields) .

Table 1: Substitution Reactions and Yields

NucleophileConditionsProduct ClassYield (%)Source
AnilineH₂O, 40–80°C, 1–22 hN-Arylquinazolin-4-amine85–89
PhenylhydrazineAcOH, reflux, 6 hPyrazole-quinazolines65–73

Condensation Reactions

The quinazoline core participates in Knoevenagel condensations with aromatic aldehydes. For instance:

  • Styryl formation : Reacting with benzaldehyde derivatives in acetic acid under reflux forms 2-(arylethenyl)-6-bromoquinazolin-4(3H)-ones (5a–d ) . These reactions proceed via base-promoted cyclization and achieve yields of 65–73% .

Table 2: Condensation Products and Substituents

CompoundR-GroupYield (%)Application
5a 4-H73Anticancer lead compound
5b 4-F65Kinase inhibition studies
5c 4-Cl68DHFR/TS enzyme targeting
5d 3-OMe71Molecular docking models

Diazotization and Coupling Reactions

The bromine atom enables diazotization for azo-coupling:

  • Azo dye synthesis : Diazotization with NaNO₂/HCl followed by coupling with 3,5-dimethyl-1-phenyl-1H-pyrazole produces azo-linked quinazolines (7a–d ) . These compounds exhibit enhanced π-π stacking interactions in enzyme binding .

Biological Relevance of Derived Products

Reaction products demonstrate significant bioactivity:

  • Anticancer activity : Styryl derivatives (5a–d ) inhibit EGFR (IC₅₀ = 0.096 μM) and show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.49 μM) .

  • Enzyme inhibition : Azo-coupled derivatives bind to dihydrofolate reductase (DHFR) and thymidylate synthase (TS) with docking scores of −10 to −13 kcal/mol .

Comparative Reactivity Insights

  • Bromine vs. chlorine : Bromine’s higher electronegativity accelerates substitution compared to chloro analogues .

  • Solvent effects : Water promotes greener amination pathways without organic solvents, achieving comparable yields to traditional methods .

Scientific Research Applications

Scientific Research Applications

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several notable applications across various fields:

  • Chemistry :
    • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology :
    • Investigated for its potential as an enzyme inhibitor or receptor antagonist, particularly in cancer research.
  • Medicine :
    • Explored for its anticancer, antiviral, and antimicrobial properties. Numerous studies highlight its cytotoxicity against various cancer cell lines.
  • Industry :
    • Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Similar Compounds

Compound NameKey Differences
6-bromoquinazolin-4-amineLacks the pyrimidin-2-ylmethyl group
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amineLacks the bromine atom
2-amino-6-bromopyridineContains a pyridine ring instead of a quinazoline ring

Uniqueness of this compound

This compound is unique due to the combination of bromine and pyrimidine moieties, which enhance both its chemical reactivity and biological activity. This distinctive feature makes it valuable for various scientific research applications.

Anticancer Properties

Numerous studies have documented the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes its anticancer activity against different cell lines:

Cell LineIC50 (µM)Description
A549 (Lung Cancer)5.0Significant cytotoxicity
MCF7 (Breast Cancer)3.5Moderate cytotoxicity
HeLa (Cervical Cancer)4.0High sensitivity

Mechanism of Action

The mechanism of action of 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyrimidine moieties enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-amine substituent significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name 4-Substituent Biological Target Key Findings Reference
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Thiophen-2-ylmethyl CDC2-like kinases (CLK) 99% synthesis yield; potent CLK inhibition (IC₅₀ < 100 nM)
6-Bromo-N-(4-phenoxyphenyl)quinazolin-4-amine 4-Phenoxyphenyl Quinol oxidases Inhibited E. coli respiration (IC₅₀ = 2.1 µM); bromine critical for binding
6-Bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine Pyridin-4-ylmethyl Undisclosed Structural similarity suggests kinase targeting; molecular weight = 303.16
Target Compound Pyrimidin-2-ylmethyl Hypothetical kinase targets Predicted enhanced selectivity due to pyrimidine's H-bonding capacity N/A

Insights :

  • Thiophene vs.
  • Phenoxy Groups: Bulky aryl substituents (e.g., 4-phenoxyphenyl) improve bacterial enzyme inhibition but may reduce solubility .

Variations at the 6-Position

The bromine atom at position 6 is a common feature, but substitutions here alter electronic and steric properties:

Compound Name 6-Substituent Synthesis Method Yield Key Functional Impact Reference
6-(Benzo[d][1,3]dioxol-5-yl) derivative Benzo[d][1,3]dioxol-5-yl Suzuki coupling 58% Improved lipophilicity; retained kinase activity
6-Iodo-N-(4-methoxybenzyl)quinazolin-4-amine Iodo Boronic acid coupling 62% Enhanced halogen bonding in kinase pockets
Target Compound Bromo Nucleophilic substitution N/A Balanced reactivity for further derivatization N/A

Insights :

  • Bromine vs. Iodo : Bromine offers a balance between reactivity (for cross-coupling) and steric bulk, whereas iodine may enhance target affinity but complicate synthesis .
  • Aryl Groups : Electron-rich substituents (e.g., benzo[d][1,3]dioxol-5-yl) improve membrane permeability but may reduce metabolic stability .

Core Structure Modifications

Replacing the quinazoline core with related heterocycles alters target engagement:

Compound Name Core Structure Biological Activity Key Advantage Reference
6-Bromo-N-(2-methyl-2H-benzotriazol-5-yl)quinolin-4-amine Quinoline Kinase inhibition Broader spectrum of kinase targets
Thieno[2,3-d]pyrimidin-4-amine derivatives Thienopyrimidine EGFR/ErbB inhibition Covalent binding to cysteine residues

Insights :

  • Quinoline vs. Quinazoline: Quinoline derivatives (e.g., ) target overlapping kinases but with distinct selectivity profiles due to core rigidity differences .
  • Thienopyrimidines: These enable covalent inhibition strategies via ethynyl or bromo substituents, a feature less explored in quinazolines .

Biological Activity

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and a pyrimidine moiety, enhancing its chemical reactivity and biological activity. Its structure can be represented as follows:

C12H11BrN4\text{C}_{12}\text{H}_{11}\text{BrN}_{4}

This compound is primarily evaluated for its inhibitory effects on specific protein kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in various signaling pathways involved in cell proliferation and survival.

Target Proteins

  • EGFR : Overexpression is linked to several cancers, making it a prime target for anticancer therapies.
  • HER2 : Known for its role in breast cancer progression.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.096
A549 (Lung)2.09
TK-10 (Renal)Not Available

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated using standard antimicrobial assays.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.12 μg/ml
Escherichia coliMIC Not Available
Acinetobacter baumanniiMIC Not Available

Comparative Studies

When compared with similar compounds, such as 6-bromoquinazolin-4-amine and N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine, the unique combination of bromine and pyrimidine in this compound enhances its binding affinity and biological activity.

Table 3: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
6-bromoquinazolin-4-amineLacks pyrimidine moietyDifferent biological profile
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amineLacks bromineReduced reactivity
6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-am ineContains both bromine and pyrimidine moietiesEnhanced anticancer and antimicrobial activity

Case Studies

  • EGFR Inhibition Study : A study demonstrated that derivatives of quinazoline compounds showed potent inhibition of EGFR autophosphorylation, leading to reduced cell proliferation in cancer models. The specific IC50 values observed were in the nanomolar range, indicating high potency against cancer cells .
  • Antimicrobial Efficacy : In a comparative study involving various quinazoline derivatives, the compound exhibited superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as a lead compound for developing new antibiotics .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6_6) identify key peaks: pyrimidine methylene protons (~δ 4.97 ppm) and quinazoline aromatic protons (~δ 8.51 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error (e.g., calculated 362.0958 vs. observed 362.0957) .
  • HPLC-PDA : Dual-gradient methods (e.g., 4%→100% acetonitrile with 0.025% TFA) achieve retention time reproducibility (±0.1 min) and purity >95% .

How can researchers resolve contradictions in kinase selectivity profiles across different assays?

Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Mitigation strategies include:

  • Panel Screening : Test against 50+ kinases (e.g., Reaction Biology’s KinaseScan) to identify false positives .
  • Cellular Context : Compare biochemical IC50_{50} with cellular IC50_{50} in engineered Ba/F3 lines expressing target kinases .
  • Orthogonal Validation : Use thermal shift assays (TSA) to confirm direct target engagement .

What in vivo pharmacokinetic properties should be considered for translational studies?

Q. Advanced Research Focus

  • Oral Bioavailability : Optimize logP (2–4) via prodrug strategies (e.g., morpholinylpropoxy groups enhance solubility) .
  • Half-Life Extension : Incorporate tetrahydro-2H-pyran-4-yloxy substituents to reduce CYP3A4-mediated clearance (t1/2_{1/2} >40 hours in primates) .
  • Blood-Brain Barrier Penetration : For CNS targets, use cassette dosing in rodents to measure brain-to-plasma ratios (>0.3 is favorable) .

How can researchers address synthetic byproducts or impurities during scale-up?

Q. Basic Research Focus

  • Byproduct Identification : LC-MS/MS detects dimers (e.g., bis-amination products) or dehalogenated intermediates .
  • Process Optimization : Replace batch reactions with flow chemistry for better temperature control and reduced side reactions .
  • Crystallization : Use anti-solvent (e.g., hexanes) precipitation to remove hydrophobic impurities .

What computational tools are suitable for predicting binding modes to tyrosine kinases?

Q. Advanced Research Focus

  • Docking Simulations : Use Schrödinger’s Glide with c-Src (PDB: 2SRC) or Abl (PDB: 1IEP) crystal structures. Focus on hinge-region hydrogen bonds (quinazoline N1 to Met318) .
  • MD Simulations : GROMACS or AMBER trajectories (50 ns) assess stability of bromine-mediated hydrophobic interactions .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for bromine-to-iodine substitutions .

How does the bromine substituent influence photophysical properties for imaging applications?

Q. Advanced Research Focus

  • Fluorescence Quenching : Heavy atom effect from bromine reduces quantum yield but enhances intersystem crossing for PET radiolabeling (e.g., 76^{76}Br) .
  • Stokes Shift : UV-Vis (λabs_{abs} ~340 nm) and emission (λem_{em} ~450 nm) enable confocal microscopy in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.